Chloromethyl 7-chloro-octanoate

Catalog No.
S14984973
CAS No.
80418-69-5
M.F
C9H16Cl2O2
M. Wt
227.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 7-chloro-octanoate

CAS Number

80418-69-5

Product Name

Chloromethyl 7-chloro-octanoate

IUPAC Name

chloromethyl 7-chlorooctanoate

Molecular Formula

C9H16Cl2O2

Molecular Weight

227.12 g/mol

InChI

InChI=1S/C9H16Cl2O2/c1-8(11)5-3-2-4-6-9(12)13-7-10/h8H,2-7H2,1H3

InChI Key

RVCBGSJHWXKROV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCC(=O)OCCl)Cl

Chloromethyl 7-chloro-octanoate is an organic compound characterized by the molecular formula C9H16Cl2O2C_9H_{16}Cl_2O_2 and a molecular weight of approximately 227.128 g/mol. This compound is an ester formed from octanoic acid and chloromethanol, featuring a chloromethyl group at the 7-position of the octanoate chain. It is recognized for its utility in organic synthesis and various industrial applications, particularly in the production of pharmaceuticals and agrochemicals .

  • Hydrolysis: In the presence of water, this compound can be hydrolyzed to yield octanoic acid and chloromethanol. Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis utilizes sodium hydroxide.
  • Nucleophilic Substitution: The chlorine atom in chloromethyl 7-chloro-octanoate can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to various substituted octanoates.
  • Reduction: The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), resulting in octanol and chloromethanol as products .

Chloromethyl 7-chloro-octanoate exhibits potential biological activity, particularly in biochemical studies. It serves as a substrate for enzyme-catalyzed reactions involving ester hydrolysis. Research has indicated its possible role in drug delivery systems due to its ability to form esters with bioactive molecules, enhancing their solubility and stability .

The synthesis of chloromethyl 7-chloro-octanoate typically involves the esterification of octanoic acid with chloromethanol. The reaction requires a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of reactants into the desired ester. In industrial settings, this process is scaled up through continuous feeding of reactants into a reactor where heating and mixing occur, followed by purification through distillation .

Chloromethyl 7-chloro-octanoate finds diverse applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions.
  • Drug Delivery Systems: Explored for enhancing the delivery of bioactive compounds.
  • Industrial Production: Employed in creating specialty chemicals, flavors, and fragrances .

Interaction studies involving chloromethyl 7-chloro-octanoate focus on its reactivity with nucleophiles and its behavior in enzyme-catalyzed processes. These studies help elucidate its mechanisms of action and potential applications in drug design and biochemical assays. The compound's ability to undergo hydrolysis and substitution reactions makes it a valuable candidate for further research in medicinal chemistry and biochemistry .

Chloromethyl 7-chloro-octanoate shares structural similarities with other octanoate esters but is distinct due to its chloromethyl group. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Methyl octanoateEster derived from octanoic acid and methanolLacks chlorine substituent; less reactive
Ethyl octanoateEster derived from octanoic acid and ethanolSimilar reactivity but without chloromethyl group
Isoamyl octanoateEster derived from octanoic acid and isoamyl alcoholDifferent alcohol component; unique flavor profile
Chloromethyl 6-chloro-octanoateSimilar structure with chlorine at position 6Different positioning of chlorine affects reactivity

Chloromethyl 7-chloro-octanoate's unique reactivity due to the presence of the chloromethyl group distinguishes it from these similar compounds, allowing for a broader range of chemical transformations and applications in organic synthesis .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

226.0527351 g/mol

Monoisotopic Mass

226.0527351 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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